Acetic Acid, Chloro((3,4-dimethylphenyl)hydrazono)-, Ethyl Ester
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Overview
Description
Acetic Acid, Chloro((3,4-dimethylphenyl)hydrazono)-, Ethyl Ester is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a chloro group attached to the acetic acid moiety, along with a hydrazono group linked to a 3,4-dimethylphenyl ring. The ethyl ester functionality adds to its structural complexity, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetic Acid, Chloro((3,4-dimethylphenyl)hydrazono)-, Ethyl Ester typically involves the reaction of 3,4-dimethylphenylhydrazine with chloroacetic acid under acidic conditions to form the hydrazone intermediate. This intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final ethyl ester product. The reaction conditions often require controlled temperatures and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Acetic Acid, Chloro((3,4-dimethylphenyl)hydrazono)-, Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Acetic Acid, Chloro((3,4-dimethylphenyl)hydrazono)-, Ethyl Ester has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Acetic Acid, Chloro((3,4-dimethylphenyl)hydrazono)-, Ethyl Ester involves its interaction with specific molecular targets and pathways. The hydrazono group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical transformations allows it to interact with different biomolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Acetic Acid, Chloro((3,4-dimethylphenyl)hydrazono)-, Methyl Ester: Similar structure but with a methyl ester group instead of an ethyl ester.
Acetic Acid, Bromo((3,4-dimethylphenyl)hydrazono)-, Ethyl Ester: Contains a bromo group instead of a chloro group.
Acetic Acid, Chloro((2,4-dimethylphenyl)hydrazono)-, Ethyl Ester: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
The uniqueness of Acetic Acid, Chloro((3,4-dimethylphenyl)hydrazono)-, Ethyl Ester lies in its specific substitution pattern and functional groups, which confer distinct chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(3,4-dimethylphenyl)hydrazinylidene]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-4-17-12(16)11(13)15-14-10-6-5-8(2)9(3)7-10/h5-7,14H,4H2,1-3H3/b15-11- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOQUMHFRHDEHK-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1)C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC(=C(C=C1)C)C)/Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96722-63-3 |
Source
|
Record name | Acetic acid, chloro((3,4-dimethylphenyl)hydrazono)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096722633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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